molecular formula C11H14BrN B13220198 3-(4-Bromophenyl)-4-methylpyrrolidine

3-(4-Bromophenyl)-4-methylpyrrolidine

Cat. No.: B13220198
M. Wt: 240.14 g/mol
InChI Key: QXUJIOLCDXSPIW-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4-methylpyrrolidine (molecular formula: C₁₁H₁₄BrN) is a pyrrolidine derivative characterized by a saturated five-membered nitrogen-containing ring. The compound features a 4-bromophenyl group at position 3 and a methyl group at position 4 of the pyrrolidine backbone . Its SMILES notation (CC1CNCC1C2=CC=C(C=C2)Br) highlights the spatial arrangement of substituents, which influence its electronic and steric properties. This compound is primarily utilized as a pharmaceutical intermediate, with applications in synthesizing specialized agents due to its versatile reactivity .

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

3-(4-bromophenyl)-4-methylpyrrolidine

InChI

InChI=1S/C11H14BrN/c1-8-6-13-7-11(8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3

InChI Key

QXUJIOLCDXSPIW-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-4-methylpyrrolidine typically involves the reaction of 4-bromobenzaldehyde with 4-methylpyrrolidine in the presence of a suitable catalyst. One common method is the reductive amination of 4-bromobenzaldehyde with 4-methylpyrrolidine using sodium triacetoxyborohydride as the reducing agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Bromophenyl)-4-methylpyrrolidine may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The pyrrolidine ring can be reduced to form saturated amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include saturated amines.

Scientific Research Applications

3-(4-Bromophenyl)-4-methylpyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-4-methylpyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to certain targets, while the pyrrolidine ring can influence its pharmacokinetic properties. The exact pathways involved vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

trans-Methyl 4-(4-Bromophenyl)pyrrolidine-3-carboxylate hydrochloride

  • Structural Differences : Replaces the methyl group at position 4 with a methyl ester carboxylate at position 3.
  • Functional Impact : The carboxylate group enhances polarity, improving aqueous solubility. This modification makes it a preferred intermediate for drug candidates requiring hydrophilic moieties .
  • Applications : Used in synthesizing anti-inflammatory and antimicrobial agents due to its balanced reactivity and stability.

4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid Structural Differences: Incorporates a trifluoromethyl group at position 3 and a benzyl-linked bromophenyl group. Functional Impact: The electron-withdrawing trifluoromethyl group increases metabolic stability and binding affinity to hydrophobic targets (e.g., enzymes or receptors). Applications: Explored in CNS drug development for enhanced blood-brain barrier penetration.

3-(4-Bromophenyl)-1-methylpyrrolidine

  • Structural Differences : Substitutes the methyl group at position 4 with a methyl group on the nitrogen atom .
  • Functional Impact : Alters the compound’s basicity (pKa) due to the tertiary amine structure, influencing protonation states under physiological conditions. This impacts solubility and receptor interactions .
  • Applications : Investigated for antiviral and antidepressant activities.

Pharmacological Comparisons

Compound Key Substituents Bioactivity (Reported) Toxicity (SI Index*) Reference
3-(4-Bromophenyl)-4-methylpyrrolidine 4-Me, 3-BrPh N/A (Intermediate) N/A
1-(4-Bromophenyl)-3-[5-(4-ClPh)-1,3,4-oxadiazole-2-yl]propan-1-on Oxadiazole, ClPh Anti-inflammatory (59.5% inhibition) SI = 0.75
Brodifacoum (4-hydroxycoumarin derivative) Coumarin, BrPh Anti-inflammatory (NO suppression) N/A
Indomethacin (Reference) Indole acetic acid Anti-inflammatory (64.3% inhibition) SI = 2.67

*SI: Severity Index (lower values indicate lower toxicity).

  • Anti-inflammatory Activity: Bromophenyl-containing oxadiazoles (e.g., IIIa and IIIb) show comparable efficacy to indomethacin (59.5–61.9% vs. 64.3% inhibition) but with lower toxicity (SI = 0.75–0.83 vs. 2.67) .
  • Metabolic Stability : Pyrrolidine derivatives generally exhibit enhanced metabolic stability compared to aromatic heterocycles (e.g., oxadiazoles) due to reduced susceptibility to oxidative degradation .

Crystallographic Data

  • The compound’s structure has been confirmed via X-ray crystallography (SHELX software ), revealing a planar bromophenyl ring and puckered pyrrolidine ring. This geometry may facilitate π-π stacking interactions in target binding .

Biological Activity

3-(4-Bromophenyl)-4-methylpyrrolidine is a chemical compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring substituted with a 4-bromophenyl group and a methyl group at the fourth position. The hydrochloride salt form enhances its solubility, making it suitable for various applications in pharmacology and medicinal chemistry.

  • Molecular Formula : C11H12BrN
  • Molecular Weight : Approximately 276.6 g/mol
  • CAS Number : 2059989-01-2

Neurotoxicity Studies

A study investigated the neurotoxic potential of derivatives similar to 3-(4-Bromophenyl)-4-methylpyrrolidine, focusing on their effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in brain tissues. These studies suggest that compounds with similar structures can influence neurochemical pathways, potentially leading to neuroprotective or neurotoxic effects depending on their specific interactions with neurotransmitter systems.

Binding Affinity and Interaction Studies

Interaction studies involving 3-(4-Bromophenyl)-4-methylpyrrolidine focus on its binding affinity to various receptors and enzymes. Understanding these interactions is crucial for delineating its pharmacological profile and potential side effects. The unique substitution pattern on the pyrrolidine ring may confer distinct biological properties compared to structurally similar compounds.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberSimilarity Index
3-(4-Bromophenyl)pyrrolidine hydrochloride1187931-39-00.93
3-(3-Bromophenyl)pyrrolidine hydrochloride1203681-69-90.91
3-(2-Bromophenyl)pyrrolidine hydrochloride1203682-28-30.86
4-(4-Bromophenyl)piperidine hydrochloride769944-79-80.85
(S)-2-(4-Bromophenyl)pyrrolidine hydrochloride1860947-01-80.78

The structural uniqueness of 3-(4-Bromophenyl)-4-methylpyrrolidine may lead to distinct pharmacological properties compared to these similar compounds, which could be explored further through experimental studies.

Case Study: Neuropharmacological Effects

A recent study examined the effects of a related compound on AchE activity in zebrafish models, highlighting significant alterations in neurochemical markers associated with cognitive function. While direct studies on 3-(4-Bromophenyl)-4-methylpyrrolidine are sparse, the findings from similar compounds suggest that this class of molecules could influence neurological health and disease states .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-(4-Bromophenyl)-4-methylpyrrolidine typically involves several steps, including halogenation and cyclization reactions. Understanding the SAR is vital for optimizing the biological activity of related compounds. Research has shown that modifications to the bromine substituent or the methyl group can significantly alter the biological profile, indicating potential pathways for drug development .

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